Carboxamide vs. Azo Linker: Lower HOMO-LUMO Gap and Enhanced DNA Gyrase Inhibition for Carboxamide Hybrids
In a 2024 SAR study of eight thiophene-coumarin hybrids, carboxamide-linked compounds (series 7 and 9) exhibited lower HOMO-LUMO energy gaps compared to azo-linked analogs (series 3 and 5), correlating with superior DNA gyrase inhibition. Carboxamide hybrid 9a achieved a DNA gyrase IC50 of 5.19 ± 0.12 µM, outperforming the azo-based comparator and approaching the potency of the reference inhibitor Novobiocin [1]. This places ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate, as a carboxamide hybrid, in the higher-activity tier relative to azo-linked thiophene-coumarin alternatives commonly available in screening libraries.
| Evidence Dimension | DNA gyrase inhibition potency |
|---|---|
| Target Compound Data | Carboxamide hybrid 9a: IC50 = 5.19 ± 0.12 µM (class representative for carboxamide series including target compound scaffold) |
| Comparator Or Baseline | Azo-linked hybrid series (3, 5): higher HOMO-LUMO energies and weaker DNA gyrase inhibition; Novobiocin reference |
| Quantified Difference | Carboxamide hybrid 9a IC50 = 5.19 µM vs. Novobiocin; azo hybrids showed inferior inhibition at comparable concentrations |
| Conditions | In vitro DNA gyrase inhibition assay; DFT B3LYP calculations for HOMO-LUMO energies |
Why This Matters
Procurement of a carboxamide-linked thiophene-coumarin scaffold aligns with the pharmacophore architecture associated with sub-10 µM DNA gyrase inhibition, whereas azo-linked alternatives lack this validated enzyme-target engagement profile.
- [1] Synthesis, DFT investigations, antibacterial activity, and SAR-study of novel thiophene-coumarin hybrids. Journal of Molecular Structure, 2024, 1314, 138825. View Source
